molecular formula C20H18N6O2 B14228405 2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- CAS No. 581797-98-0

2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)-

Cat. No.: B14228405
CAS No.: 581797-98-0
M. Wt: 374.4 g/mol
InChI Key: LJFKKEIZELAIJG-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- is a complex organic compound that features a piperazinedione core with two benzimidazolylmethyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole derivatives with piperazine-2,5-dione in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole rings, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- involves its interaction with specific molecular targets. The benzimidazole groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazinedione core may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-: Another piperazinedione derivative with different substituents.

    2,5-Diketopiperazine: A simpler piperazinedione compound without the benzimidazole groups.

Uniqueness

2,5-Piperazinedione, 1,4-bis(1H-benzimidazol-2-ylmethyl)- is unique due to the presence of two benzimidazolylmethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

581797-98-0

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

1,4-bis(1H-benzimidazol-2-ylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C20H18N6O2/c27-19-12-26(10-18-23-15-7-3-4-8-16(15)24-18)20(28)11-25(19)9-17-21-13-5-1-2-6-14(13)22-17/h1-8H,9-12H2,(H,21,22)(H,23,24)

InChI Key

LJFKKEIZELAIJG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)N1CC2=NC3=CC=CC=C3N2)CC4=NC5=CC=CC=C5N4

Origin of Product

United States

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